molecular formula C17H13FN2O3S B1669314 CTX-0124143

CTX-0124143

Cat. No.: B1669314
M. Wt: 344.4 g/mol
InChI Key: CMGWGSMHPCWLOH-UHFFFAOYSA-N
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Description

CTX-0124143 is a unique aryl acylsulfonohydrazide compound that has gained attention for its potent inhibitory effects on the lysine acetyltransferase KAT6A. This compound has shown promise in inducing cellular senescence and arresting tumor growth, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CTX-0124143 involves the preparation of a sulfonyl hydrazine skeleton. The compound is typically synthesized through a series of reactions that include the formation of an acylsulfonohydrazide intermediate. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the acylsulfonohydrazide intermediate and subsequent purification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

CTX-0124143 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted acylsulfonohydrazides .

Mechanism of Action

CTX-0124143 exerts its effects by inhibiting the activity of lysine acetyltransferase KAT6A. This inhibition occurs through competitive binding to the acetyl coenzyme A (Ac-CoA) binding site on KAT6A. By blocking this site, this compound prevents the acetylation of histones, leading to changes in gene expression and the induction of cellular senescence .

Comparison with Similar Compounds

Similar Compounds

CTX-0124143 is part of a class of compounds known as acylsulfonohydrazides. Similar compounds include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure and its ability to induce cellular senescence without causing DNA damage. This makes it a valuable tool for studying the role of KAT6A in cancer and other diseases .

Properties

IUPAC Name

2-fluoro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWGSMHPCWLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.